molecular formula C20H14Cl3N3O3S B12026706 4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide CAS No. 765313-26-6

4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide

Cat. No.: B12026706
CAS No.: 765313-26-6
M. Wt: 482.8 g/mol
InChI Key: NNRXMUYXGHNSOT-WYMPLXKRSA-N
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Description

4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H14Cl3N3O3S It is known for its unique chemical structure, which includes a dichlorobenzylidene group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by the reaction with benzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. Additionally, its ability to form stable complexes with metal ions may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CL-N-(2-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is unique due to its specific dichlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

765313-26-6

Molecular Formula

C20H14Cl3N3O3S

Molecular Weight

482.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H14Cl3N3O3S/c21-13-8-10-14(11-9-13)30(28,29)26-19-7-2-1-4-15(19)20(27)25-24-12-16-17(22)5-3-6-18(16)23/h1-12,26H,(H,25,27)/b24-12+

InChI Key

NNRXMUYXGHNSOT-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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